Naftalofos

Anthelmintic resistance Haemonchus contortus Sheep nematodes

Anthelmintic resistance limits nematode control: ivermectin achieves only 23% efficacy against resistant H. contortus, while closantel reaches 80.6%. Naftalofos delivers >99% efficacy as a validated positive control in larval development assays (LDA) and adult motility assays. • >99% efficacy against multi-resistant H. contortus field isolates • ED₅₀ 0.709 mg/kg (PK-PD model) for AChE inhibition studies • Validated reference treatment for FECRT method standardization • Discriminates H. contortus, O. circumcincta, and T. colubriformis in mixed infections

Molecular Formula C16H16NO6P
Molecular Weight 349.27 g/mol
CAS No. 1491-41-4
Cat. No. B1677904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaftalofos
CAS1491-41-4
SynonymsMaretin
N-hydroxynaphthalimide diethyl phosphate
naftalofos
naphthalophos
O,O-diethyl N-hydroxynaphthalimide phosphate
Molecular FormulaC16H16NO6P
Molecular Weight349.27 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
InChIInChI=1S/C16H16NO6P/c1-3-21-24(20,22-4-2)23-17-15(18)12-9-5-7-11-8-6-10-13(14(11)12)16(17)19/h5-10H,3-4H2,1-2H3
InChIKeyQNSIFYWAPWSAIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naftalofos (CAS 1491-41-4): Organophosphate Anthelmintic with Validated Efficacy Against Multi-Resistant Haemonchus contortus


Naftalofos (CAS 1491-41-4, molecular formula C₁₆H₁₆NO₆P, molecular weight 349.27 g/mol) is an organic heterotricyclic compound classified as an organophosphate anthelmintic drug and insecticide [1]. Its mechanism of action is acetylcholinesterase (AChE) inhibition, leading to acetylcholine accumulation and subsequent neuromuscular paralysis in target parasites [2]. Naftalofos was historically marketed under trade names including Rametin, Rawetin, and Maretin for veterinary use in ruminants (sheep, goats, cattle) [3]. The compound is characterized by a naphthalimide phosphate ester structure, with a melting point of 174–179°C and limited aqueous solubility but solubility in dichloromethane [1]. While the compound is now classified as an obsolete active substance in the EU and UK (not approved as of 2013/2033 VMR) [4], it remains relevant in research contexts involving anthelmintic resistance mechanisms, organophosphate structure-activity relationships, and biodegradation studies [5].

Naftalofos Procurement: Why In-Class Organophosphates Cannot Be Interchanged Based on Nematode Spectrum and Resistance Profile


Organophosphate anthelmintics are not functionally interchangeable in ruminant parasite control programs due to substantial differences in species-specific efficacy spectra, therapeutic indices, and activity against resistant nematode populations. In vitro and in vivo studies demonstrate that six OP compounds historically used in domestic animals—dichlorvos, trichlorfon, haloxon, coumaphos, naphthalophos, and crufomate—exhibit divergent efficacy profiles against specific gastrointestinal nematode genera [1]. Naftalofos is distinguished by its pronounced activity against Haemonchus contortus (>99% efficacy) in multi-resistant field populations where alternative classes including ivermectin (23% efficacy) and closantel (80.6% efficacy) demonstrate substantially reduced performance [2]. Furthermore, naftalofos exhibits a narrower safety margin (oral LD₅₀ in rats: 70–75 mg/kg) compared to haloxon, which demonstrates a more favorable chemotherapeutic index in filaricidal models [3] [4]. These quantitative disparities in both efficacy against resistant strains and therapeutic safety windows preclude simple substitution among organophosphate anthelmintics without compromising treatment outcomes or host safety.

Naftalofos (1491-41-4) Quantitative Differentiation Evidence: Comparative Efficacy Against Anthelmintic-Resistant Nematodes


Superior Efficacy of Naftalofos Versus Ivermectin Against Multi-Resistant Haemonchus contortus in Field Isolates

In a controlled efficacy trial using naturally infected lambs harboring trichostrongyles with documented resistance to multiple anthelmintic classes, naftalofos (50 mg/kg orally) achieved >99% efficacy against Haemonchus contortus (p < 0.05), whereas ivermectin (0.2 mg/kg subcutaneously) demonstrated only 23% efficacy against the same resistant H. contortus population [1]. This represents an absolute efficacy difference of >76 percentage points against a clinically significant, multi-resistant parasite strain.

Anthelmintic resistance Haemonchus contortus Sheep nematodes Organophosphate efficacy

Broad-Spectrum Efficacy of Naftalofos Across Seven Nematode Genera in Resistant Field Populations

Beyond its exceptional anti-Haemonchus activity, naftalofos (50 mg/kg orally) demonstrated high to moderate efficacy across a broad spectrum of abomasal and small intestinal nematodes in multi-resistant field isolates: Trichostrongylus axei (99.3%), Teladorsagia circumcincta (97.8%), Trichostrongylus colubriformis (99.2%), Cooperia punctata/curticei/pectinata (90.4%), Nematodirus spathiger (89.2%), and Oesophagostomum venulosum/columbianum (93.7%) [1]. In contrast, ivermectin (0.2 mg/kg) showed low efficacy against Cooperia spp. (46.3%), and closantel (10 mg/kg) demonstrated low efficacy against T. axei (64.4%) and T. colubriformis (59.5%) in the same study [1].

Nematode spectrum Teladorsagia circumcincta Trichostrongylus spp. Cooperia spp.

Comparative Efficacy of Naftalofos Boluses Versus Coumaphos Crumbles in Cattle: Haemonchus and Cooperia Efficacy Parity with Lower Fecal Egg Count Reduction

A direct comparative study in cattle evaluated naftalofos boluses (50 mg/kg single dose) against coumaphos crumbles (2 mg/kg/day for 6 days). Naftalofos achieved 99.8% efficacy against adult Haemonchus—identical to coumaphos (99.8%)—and showed comparable efficacy against Ostertagia (86.9% vs 86.7%) [1]. However, naftalofos demonstrated lower overall fecal egg count reduction (83.5%) compared to coumaphos (98.4%), and lower efficacy against Trichostrongylus (74.0% vs 95.9%) and Cooperia (71.9% vs 99.8%) [1]. The overall adult nematode efficacy was 76.8% for naftalofos versus 91.3% for coumaphos [1].

Cattle nematodes Coumaphos Fecal egg count Organophosphate comparison

Naftalofos Plus Fenbendazole Combination Achieves Superior Faecal Egg Count Reduction Versus Naftalofos Plus Levamisole in Field Studies

A clinical trial across 13 farms evaluated naftalofos alone and in combination with levamisole or fenbendazole using faecal egg count reduction tests. Naftalofos alone showed highly variable efficacy (range 59–98% reduction) with only 1 of 13 farms achieving ≥95% reduction [1]. The naftalofos plus levamisole combination achieved ≥95% reduction on 5 farms (range 74–100%) [1]. In contrast, the naftalofos plus fenbendazole combination achieved ≥95% reduction on 10 farms (range 88–100%)—demonstrating a 2-fold higher success rate (10 vs 5 farms) compared to the levamisole combination and a 10-fold higher success rate versus naftalofos alone [1]. The safety trial across 50,000 treated sheep reported a mortality rate of 0.05% [1].

Combination anthelmintic therapy Fenbendazole Levamisole Drench rotation

Naftalofos Pharmacokinetic-Pharmacodynamic Modeling: 14-Day Washout Period and Dose-Proportional AChE Inhibition in Lambs

A K-PD (kinetic-pharmacodynamic) model developed from 100 Corriedale lambs treated with naftalofos (10, 30, 50, and 70 mg/kg single oral doses) established quantitative relationships between dose, acetylcholinesterase inhibition, and drug residence time. Baseline AChE activity was estimated at 1.64 μmol/mL/min, with a first-order elimination rate constant (kout) of 0.0129 h⁻¹ [1]. The model estimated the amount of naftalofos producing 50% of maximum AChE inhibition effect (ED₅₀) as 0.709 mg/kg [1]. Oral absorption was independent of dose and feeding status, with a first-order absorption rate constant (ka) of 1.06 h⁻¹ [1]. Simulations predict a 14-day post-dosing period before complete drug washout [1].

Pharmacokinetics Acetylcholinesterase inhibition K-PD modeling Withdrawal period

Naftalofos Acute Toxicity Profile: Narrow Therapeutic Index Relative to Alternative Organophosphates

Naftalofos exhibits high acute oral toxicity in mammalian models: oral LD₅₀ values are 75 mg/kg (male rat), 70 mg/kg (female rat), 50 mg/kg (mouse), and 43 mg/kg (chicken), with acute dermal LD₅₀ of 140 mg/kg in rats [1] [2]. In contrast, haloxon—another organophosphate anthelmintic—demonstrates a substantially more favorable safety profile in sheep, with an oral LD₅₀ exceeding 11,000 mg/kg in animals with normal plasma esterase activity and >543 mg/kg even in esterase-deficient sheep [3]. The recommended therapeutic dose of naftalofos (50 mg/kg) approaches the acute oral LD₅₀ in rats (70–75 mg/kg), indicating a narrow therapeutic index and elevated risk of cholinergic toxicity relative to haloxon [1].

Acute toxicity LD50 Safety margin Therapeutic index

Naftalofos (1491-41-4) Validated Application Scenarios in Anthelmintic Resistance Research and Veterinary Parasitology


Positive Control or Reference Compound in Anthelmintic Resistance Bioassays for Haemonchus contortus

Naftalofos serves as an effective positive control in larval development assays (LDA) and adult motility assays for Haemonchus contortus isolates. Studies demonstrate concentration-dependent responses of H. contortus to naftalofos in LDA formats, establishing its utility as a reference organophosphate with consistent, measurable inhibitory activity [1]. The compound's >99% efficacy against multi-resistant field strains [2] validates its use as a comparator when evaluating novel anthelmintic candidates or resistance-breaking compounds. Researchers investigating mechanisms of organophosphate resistance in nematodes can utilize naftalofos as a representative substrate for AChE inhibition studies, with the PK-PD model providing quantitative exposure-response relationships (ED₅₀ 0.709 mg/kg) [3].

Validation of Faecal Egg Count Reduction Test (FECRT) Methodology in Sheep Anthelmintic Trials

Naftalofos combinations with fenbendazole have been validated in controlled slaughter studies that directly correlate faecal egg count reduction with actual worm burden reduction across multiple nematode genera [1]. The controlled efficacy study confirmed good correlation between FECRT and necropsy worm counts for most genera (exceptions noted for Nematodirus where FECRT overestimated efficacy), establishing naftalofos-containing regimens as validated reference treatments for FECRT method development and standardization [1]. Researchers designing field efficacy trials can leverage this validated correlation data when selecting positive control arms for novel anthelmintic candidates.

Biodegradation Research: Substrate for Dye-Decolorizing Peroxidase (DyP) Xenobiotic Degradation Studies

Naftalofos has been identified through molecular docking studies as a high-affinity substrate for Amycolatopsis japonica dye-decolorizing peroxidase (DyP), exhibiting the strongest binding affinity (−8.8 kcal/mol) among 28 tested plasticizers and phenolic-derived xenobiotic compounds [1]. This binding affinity exceeded that of benzyl butyl phthalate (−8.4 kcal/mol) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (−8.4 kcal/mol) [1]. Interaction analysis identified key active site residues (Asp415, His323, Arg348) involved in stable hydrogen bonding and hydrophobic interactions [1]. Researchers in environmental biotechnology and enzyme engineering can employ naftalofos as a model organophosphate substrate for characterizing DyP catalytic mechanisms and for developing biocatalytic approaches to organophosphate xenobiotic remediation.

Reference Compound for Species-Specific Nematode Susceptibility Profiling in Larval Development Assays

Larval development assays comparing naftalofos with pyrantel/levamisole revealed species-specific differences in susceptibility: H. contortus and Ostertagia circumcincta exhibited concentration-dependent responses to naftalofos suitable for resistance detection assays, whereas Trichostrongylus colubriformis demonstrated low larval-stage toxicity to naftalofos, rendering the LDA unsuitable for resistance detection in this species [1]. This species-specific susceptibility profile establishes naftalofos as a valuable tool compound for discriminating between nematode genera in mixed infections and for validating species identification in diagnostic parasitology. The differential larval toxicity data also inform assay selection: researchers should not use naftalofos-based LDAs for T. colubriformis resistance surveillance but may employ them effectively for H. contortus and O. circumcincta [1].

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